molecular formula C10H8BrNO3 B1618709 (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid CAS No. 59652-96-9

(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B1618709
CAS No.: 59652-96-9
M. Wt: 270.08 g/mol
InChI Key: ACABGZCLDYKQMC-UHFFFAOYSA-N
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Description

(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by the presence of a bromophenyl group attached to a carbamoyl prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzoic acid and acryloyl chloride.

    Formation of Intermediate: 3-bromobenzoic acid is first converted to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting 3-bromobenzoyl chloride is then reacted with acrylamide in the presence of a base such as triethylamine (TEA) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH₄, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).

    Oxidation: Oxidizing agents (e.g., KMnO₄, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Amines or alcohols depending on the extent of reduction.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid serves as a versatile intermediate for the preparation of various complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure allows for modifications that can lead to the discovery of compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties for various applications.

Mechanism of Action

The mechanism by which (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific modifications and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid: Similar structure but with the bromine atom in the para position.

    (2Z)-3-[(3-chlorophenyl)carbamoyl]prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2Z)-3-[(3-methylphenyl)carbamoyl]prop-2-enoic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in the meta position of the phenyl ring in (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid imparts unique reactivity and properties compared to its analogs

Properties

IUPAC Name

(Z)-4-(3-bromoanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACABGZCLDYKQMC-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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